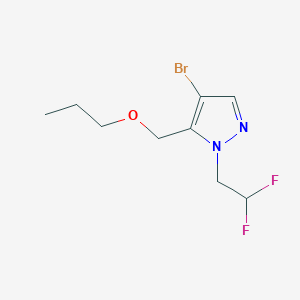

![molecular formula C13H17N3O2S B2974278 2-(Tert-butylsulfonyl)-2-[2-(3-methylphenyl)hydrazono]acetonitrile CAS No. 241127-21-9](/img/structure/B2974278.png)

2-(Tert-butylsulfonyl)-2-[2-(3-methylphenyl)hydrazono]acetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Tert-butylsulfonyl)-2-[2-(3-methylphenyl)hydrazono]acetonitrile (2-TBS-2-MPH) is a novel organic compound that has recently been studied for its potential use in a variety of scientific applications. It is a highly reactive and versatile compound that has been studied for its ability to act as a synthetic intermediate in a variety of chemical reactions. It has also been studied for its use as a reagent in the synthesis of other compounds. In addition, 2-TBS-2-MPH has been studied for its potential use in biochemical and physiological applications, as well as its potential for use in laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Photochemistry Applications

Research on arylcycloalkylsulfonium salts, which share structural similarities with "2-(Tert-butylsulfonyl)-2-[2-(3-methylphenyl)hydrazono]acetonitrile," has shown their potential as photoacid generators. The study by Sanramé et al. (2004) investigated the photochemistry of such compounds, revealing their efficiency in generating acid through photo-induced cleavage, which is crucial for resist formulations in lithography processes (Sanramé et al., 2004).

Polymer Synthesis and Modification

Compounds with tert-butylsulfonyl groups have been utilized in the synthesis of novel polymers. For example, tert-Butylsulfonylmethyllithium, derived from tert-butyl methyl sulfone, demonstrates its role as a methylene-transfer reagent towards olefins, showcasing its utility in polymer chemistry as highlighted by Gai et al. (1991) (Gai, Julia, & Verpeaux, 1991).

Electrochemical Applications

The electrochemical behavior of compounds containing tert-butylsulfonyl groups and their analogs has been the subject of investigations, demonstrating their potential in electrochemical applications. Chambers et al. (1978) explored the electrochemical reductions of ethoxysulfonium ions, providing insights into the mechanisms and products of these reactions (Chambers, Maupin, & Liao, 1978).

High-Voltage Electrolyte Additives

(Phenylsulfonyl)acetonitrile, related to the compound , has been investigated as a high-voltage additive for lithium-ion batteries. Deng et al. (2019) found that it could improve the performance of LiCoO2 cathodes, indicating its potential as a solid electrolyte interface (SEI) film-forming additive to enhance battery efficiency (Deng et al., 2019).

Eigenschaften

IUPAC Name |

(1E)-1-tert-butylsulfonyl-N-(3-methylanilino)methanimidoyl cyanide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2S/c1-10-6-5-7-11(8-10)15-16-12(9-14)19(17,18)13(2,3)4/h5-8,15H,1-4H3/b16-12+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEXIQTDAEQFUFS-FOWTUZBSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NN=C(C#N)S(=O)(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)N/N=C(\C#N)/S(=O)(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Tert-butylsulfonyl)-2-[2-(3-methylphenyl)hydrazono]acetonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(3,5-dimethylphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2974196.png)

![N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2974198.png)

![8-(chloromethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2974199.png)

![[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 3-methoxybenzoate](/img/structure/B2974203.png)

![N-(4-acetamidophenyl)-2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2974207.png)

![1-[3-[(2-Fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2974210.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-(morpholinosulfonyl)furan-2-carboxamide](/img/structure/B2974215.png)